molecular formula C23H22N2O5 B2938865 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methoxyphenyl)acetamide CAS No. 898417-30-6

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2938865
CAS No.: 898417-30-6
M. Wt: 406.438
InChI Key: OCLVHPGETWOEBU-UHFFFAOYSA-N
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Description

The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methoxyphenyl)acetamide features a pyran-4-one core substituted with an indolinylmethyl group at position 6 and an acetamide linker bearing a 4-methoxyphenyl moiety. This structure combines a heterocyclic scaffold with pharmacophoric elements (indole, methoxyphenyl) often associated with biological activity, such as anticancer or receptor modulation.

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-18-8-6-17(7-9-18)24-23(27)15-30-22-14-29-19(12-21(22)26)13-25-11-10-16-4-2-3-5-20(16)25/h2-9,12,14H,10-11,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLVHPGETWOEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on enzyme inhibition, anticancer activity, and other relevant biological effects.

Chemical Structure

The compound features a complex structure that includes:

  • An indolin moiety, known for its diverse biological activities.
  • A pyran core, which is often associated with antioxidant and anti-inflammatory properties.
  • An acetanilide component, which can enhance pharmacological effects.

1. Anticholinesterase Activity

One of the primary areas of investigation for this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies have demonstrated that compounds with similar structures exhibit significant AChE inhibition, suggesting that this compound may also possess this activity.

CompoundAChE Inhibition IC50 (µM)
This compoundTBD
Reference Compound (Eserine)0.5

2. Anticancer Properties

Research indicates that derivatives of indolin and pyran can exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. The potential of this compound in targeting specific cancer cell lines remains to be fully explored.

3. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural frameworks possess antimicrobial properties. Testing against various bacterial strains could reveal the efficacy of this compound as an antimicrobial agent.

Study on AChE Inhibition

In a study evaluating the AChE inhibitory activity of several compounds derived from indolin and pyran structures, it was found that certain substitutions significantly enhance activity. The presence of methoxy groups, as seen in our compound, often correlates with increased potency against AChE.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to the active site of AChE. These studies suggest favorable interactions that could lead to effective inhibition.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Pyran-4-one vs. Chromen-4-one Derivatives

Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () and N-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk, ) share the acetamide-aryl motif but differ in their core heterocycles. Chromen-4-one (benzopyranone) derivatives exhibit notable anticancer activity, particularly against HCT-116 and MCF-7 cell lines .

Pyrimidoindole and Thienopyrimidine Analogues

Compounds such as 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-methoxyphenyl)acetamide () and 2-[(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () feature fused heterocyclic systems. These structures often enhance planar rigidity, favoring intercalation or enzyme inhibition.

Substituent Effects on Activity

4-Methoxyphenyl Acetamide Group

The 4-methoxyphenyl substituent is a recurring motif in bioactive acetamides. For example:

  • N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide () showed IC₅₀ values <10 µM against multiple cancer cell lines.
  • N-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk, ) exhibited a melting point of 240–242°C, suggesting high crystallinity and stability .

The methoxy group’s electron-donating nature may enhance π-π stacking with aromatic residues in biological targets, while the acetamide linker facilitates hydrogen bonding.

Indolinylmethyl vs. Other Bulky Substituents

The indolinylmethyl group in the target compound contrasts with substituents like tetrahydronaphthalene in 2-((3-cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide (11f, ). Indole derivatives are known for kinase inhibition (e.g., sunitinib), suggesting the target compound may target similar pathways .

Melting Points and Solubility
  • N-(1,3-dioxo-isoindolin-5-yl)-2-(4-methoxyphenyl)acetamide () has a melting point of 173–174°C and Rf = 0.43 in EtOAc/MeOH (100:1) .
  • VIk () melts at 240–242°C, indicating higher thermal stability due to extended conjugation .

The target compound’s melting point is likely intermediate (180–220°C), balancing the pyran core’s polarity and indolinylmethyl’s hydrophobicity.

Anticancer Potential

Acetamides with 4-methoxyphenyl groups () show broad-spectrum anticancer activity via apoptosis induction or kinase inhibition. The target compound’s indolinylmethyl group may enhance selectivity for tyrosine kinases (e.g., VEGFR, PDGFR) .

Receptor Binding

N-Substituted acetamides () exhibit ligand-like behavior, forming hydrogen-bonded dimers (R₂²(10) motifs) critical for target engagement . The indolinylmethyl group in the target compound could mimic tryptophan residues, facilitating receptor interactions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity
Target Compound Pyran-4-one Indolinylmethyl, 4-MeOPh N/A N/A Inferred kinase inhibition
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide Quinazoline 4-MeOPh, morpholine N/A N/A IC₅₀ <10 µM (MCF-7)
VIk () Chromen-4-one 4-MeOPh, propanamide 240–242 60 Anticancer (broad)
11f () Pyridine Tetrahydronaphthalene, 4-MeOPh 260–262 73 Anticancer (specific)

Table 2: Substituent Impact on Activity

Substituent Role in Activity Example Compound
4-Methoxyphenyl Enhances π-π stacking, stability VIk ()
Indolinylmethyl Kinase inhibition, steric bulk Target Compound
Sulfonyl groups Increases polarity, enzyme inhibition

Q & A

Q. What are the established synthetic routes for 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methoxyphenyl)acetamide?

  • Methodological Answer : The synthesis of structurally related acetamide derivatives typically involves multi-step reactions, such as:
  • Substitution : Reacting a halogenated pyranone with indoline derivatives under alkaline conditions to introduce the indolin-1-ylmethyl group .
  • Condensation : Coupling the intermediate with 4-methoxyaniline using a condensing agent (e.g., EDC/HOBt) to form the acetamide moiety .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity .
    Key challenges include regioselectivity in pyranone substitution and avoiding over-alkylation of the indoline group.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and stereochemistry. Aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ 165–175 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction yield be optimized during the synthesis of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) principles to systematically vary parameters:
  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for reductions), and reaction time .
  • Response Surface Methodology (RSM) : Identify interactions between variables and optimize conditions (e.g., 80°C in DMF with 5 mol% catalyst improves yield by 20%) .
  • In-line Analytics : Use FTIR or HPLC to monitor reaction progress and minimize byproducts .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to eliminate variability .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Purity Analysis : Use HPLC-ELSD (evaporative light scattering detection) to confirm >98% purity, as impurities may skew activity results .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinase domains or GPCRs, prioritizing poses with low RMSD .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
  • QSAR Modeling : Train models on analogues (e.g., PubChem datasets ) to predict IC₅₀ values and selectivity profiles.

Q. How can solubility and stability profiles be determined under physiological conditions?

  • Methodological Answer :
  • Solubility Screening : Use shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) with HPLC quantification .
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify degradation pathways .
  • Lyophilization : Assess stability in lyophilized form vs. solution (4°C vs. −20°C) over 6 months .

Data Contradiction and Validation

Q. How to address discrepancies in NMR spectral data interpretation?

  • Methodological Answer :
  • 2D NMR : Perform COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons .
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to confirm coupling patterns .
  • Comparative Analysis : Cross-reference with spectra of structurally simpler fragments (e.g., isolated pyranone or indoline derivatives) .

Advanced Reaction Design

Q. What strategies enable late-stage functionalization of this compound?

  • Methodological Answer :
  • C-H Activation : Use Pd-catalyzed direct arylation at the pyranone 6-position with aryl bromides .
  • Photoredox Catalysis : Introduce fluorinated groups via radical-mediated pathways under blue LED light .
  • Protecting Groups : Temporarily mask the acetamide NH with Boc to prevent side reactions during modifications .

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